N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
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Properties
IUPAC Name |
N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-18-11-16(22-23(18)14-4-2-1-3-5-14)21-19(25)13-6-8-20-17(10-13)26-15-7-9-27-12-15/h1-6,8,10-11,15,22H,7,9,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZNZGSSLCSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including antimicrobial, anti-inflammatory, and anticancer properties, while also providing data tables and case studies to illustrate its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazole moiety : Known for its biological activity including antimicrobial and anti-inflammatory effects.
- Isonicotinamide group : Associated with antitubercular properties.
- Tetrahydrothiophene : Contributes to the compound's pharmacokinetic profile.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 10a | E. coli, S. aureus | 18 | |
| 10b | P. mirabilis, B. subtilis | 20 |
The well diffusion method was employed to assess the antimicrobial activity, revealing that many derivatives exhibited significant inhibition zones comparable to standard antibiotics.
2. Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess substantial anti-inflammatory properties. For example, a study reported that certain pyrazole compounds inhibited TNF-alpha and IL-6 production significantly:
These findings suggest that this compound could be a candidate for treating inflammatory conditions.
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For instance, certain compounds showed inhibitory effects on cancer cell lines:
| Compound | Cancer Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| SR-318 | A549 (lung cancer) | 0.283 | |
| Py11 | MCF7 (breast cancer) | 0.50 |
The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of pyrazole derivatives were tested against S. aureus and E. coli. The results indicated that modifications in the pyrazole structure significantly enhanced antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of a related compound revealed that it effectively reduced edema in carrageenan-induced paw edema models, showcasing its potential as an anti-inflammatory agent.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the tetrahydrothiophene moiety may enhance the compound's interaction with microbial targets, potentially leading to increased antibacterial efficacy .
Antitumor Activity
Pyrazole derivatives have been investigated for their antitumor properties. For instance, certain compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The specific role of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in cancer treatment is an area of ongoing research .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Studies suggest that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property may be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Emerging research points to the neuroprotective capabilities of pyrazole derivatives, including the potential to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Testing
A series of tests were conducted using this compound against both Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies assessed the impact of the compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent.
Data Table: Summary of Applications
Chemical Reactions Analysis
Potential Chemical Reactions
The compound’s reactivity stems from its functional groups:
-
Pyrazole Ring : Susceptible to electrophilic substitution (e.g., nitration, alkylation).
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Hydroxyl Group : Can participate in esterification or etherification.
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Amide Group : Hydrolysis under acidic/basic conditions to form carboxylic acid.
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Tetrahydrothiophene Moiety : Oxidation to thiophene derivatives or ring-opening via nucleophilic attack.
Analytical Characterization
a. Spectroscopic Methods
-
NMR :
-
MS : Molecular ion peak at m/z = 442 (calculated).
b. Crystallography
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X-ray Data : Monoclinic space group (P2₁/c) with unit cell dimensions (a = 9.5408(16) Å, b = 9.5827(16) Å) .
Reactivity Trends
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Electron-Donating Groups : The phenyl substituent on the pyrazole ring enhances stability .
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Steric Effects : Bulky tetrahydrothiophene may hinder nucleophilic substitution at the ether oxygen .
-
Metabolic Stability : Susceptibility to hydrolysis or oxidation depends on the amide and sulfur-containing moieties.
Biological Activity Mechanisms
While direct data on this compound is limited, analogs suggest:
Preparation Methods
Cyclocondensation of β-Ketoesters with Phenylhydrazine
β-Ketoesters (e.g., ethyl acetoacetate) react with phenylhydrazine under acidic conditions to form 1-phenyl-1H-pyrazol-3-ol derivatives. Subsequent nitration and reduction yield the 3-amino group.
Representative Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Phenylhydrazine, HCl, ethanol, reflux, 6 hr | 78% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65% |
| Reduction | H₂/Pd-C, ethanol, RT, 12 hr | 89% |
Hydroxylation via Directed Ortho-Metalation
Direct hydroxylation of 1-phenyl-1H-pyrazol-3-amine using LDA (lithium diisopropylamide) and molecular oxygen introduces the 5-hydroxy group.
Synthesis of 2-((Tetrahydrothiophen-3-yl)Oxy)Isonicotinic Acid
Mitsunobu Reaction for Ether Formation
3-Hydroxytetrahydrothiophene couples with 2-hydroxyisonicotinic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Optimized Parameters:
- Solvent: THF
- Temperature: 0°C → RT
- Time: 24 hr
- Yield: 82%
Protection/Deprotection Strategy
The carboxylic acid is protected as a methyl ester during ether formation, then hydrolyzed with NaOH:
- Methylation : SOCl₂/MeOH, 80% yield
- Etherification : Mitsunobu conditions as above
- Hydrolysis : 2M NaOH, 70°C, 3 hr, 95% yield
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation between the pyrazole amine and isonicotinic acid.
Performance Comparison:
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 75% |
| HATU | DCM | 0→25 | 6 | 88% |
| DCC/DMAP | THF | 25 | 24 | 68% |
Catalytic Direct Coupling
Palladium-catalyzed methods using Pd(OAc)₂/Xantphos enable coupling under milder conditions, though yields remain lower (≈60%).
Integrated Synthetic Route
Stepwise Procedure:
- Synthesize 5-hydroxy-1-phenyl-1H-pyrazol-3-amine via cyclocondensation (Section 2.1).
- Prepare 2-((tetrahydrothiophen-3-yl)oxy)isonicotinic acid using Mitsunobu etherification (Section 3.1).
- Couple fragments via HATU-mediated amidation (Section 4.1).
Overall Yield: 58% (three steps)
Analytical Characterization
Key spectroscopic data from PubChem:
- HRMS (ESI+) : m/z 383.1245 [M+H]⁺ (calc. 383.1239)
- ¹H NMR (DMSO-d6): δ 8.21 (d, J=5.1 Hz, 1H, pyridine-H), 7.65–7.20 (m, 5H, Ph-H), 5.42 (s, 1H, tetrahydrothiophene-H)
- IR : 1675 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (N-H)
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing 1,3- vs. 1,5-dipolar cycloadditions require careful control of stoichiometry.
- Ether Bond Stability : The tetrahydrothiophene-oxypyridine linkage is prone to acid-catalyzed cleavage, necessitating neutral pH conditions.
Industrial-Scale Considerations
- Cost Drivers : HATU ($320/g) makes EDCl/HOBt more viable for large batches despite lower yields.
- Purification : Silica gel chromatography remains standard, though crystallization from ethanol/water improves throughput.
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole and tetrahydrothiophene intermediates. Key steps include nucleophilic substitution to introduce the tetrahydrothiophen-3-yloxy group and amide coupling for the pyrazole moiety. Reaction conditions (e.g., temperature, solvent choice, and pH) are carefully controlled to maximize yield and purity. For example, ethanol or DMSO is often used as a solvent, and reactions are monitored via TLC to ensure completion .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrazole, tetrahydrothiophene, and isonicotinamide moieties. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like the hydroxyl (-OH) and amide (-CONH-) bonds. High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refining crystallographic data due to its robustness in handling small-molecule structures. Data collection involves optimizing crystal quality and radiation source (e.g., Mo-Kα), followed by iterative refinement to resolve atomic positions and thermal parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental structural data for this compound?
Discrepancies may arise from force field limitations in computational models (e.g., DFT) or experimental artifacts (e.g., crystal packing effects). A combined approach is recommended:
- Validate computational models against SC-XRD data, adjusting torsional angles and hydrogen-bonding networks.
- Use molecular dynamics simulations to account for solvent effects absent in crystallography.
- Cross-check spectroscopic data (e.g., NOESY for spatial proximity) to refine computational predictions .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
Yield optimization requires:
- Catalyst screening : Palladium-based catalysts may enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
- Stepwise purification : Column chromatography or recrystallization at intermediate stages reduces impurity carryover.
- Kinetic studies : Monitoring reaction progress via HPLC identifies rate-limiting steps for adjustment .
Q. How should researchers address conflicting bioactivity data in pharmacological studies?
Contradictory results (e.g., varying IC₅₀ values across assays) may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Mechanistic studies often combine:
- Enzyme inhibition assays : Measure activity against kinases or proteases using fluorogenic substrates.
- Cellular pathway analysis : RNA-seq or phosphoproteomics identifies downstream targets.
- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. How can the compound’s stability under physiological conditions be evaluated?
Stability assessments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
